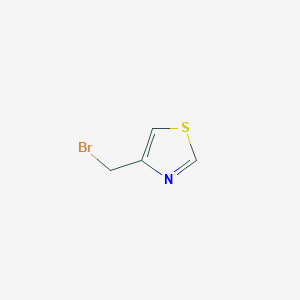

4-(Bromomethyl)thiazole

Descripción general

Descripción

4-(Bromomethyl)thiazole is a useful research compound. Its molecular formula is C4H4BrNS and its molecular weight is 178.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Generation and Trapping of Thiazole Derivatives

- Study 1: Al Hariri et al. (1997) demonstrated the preparation of 4-(Bromomethyl)-5-(dibromomethyl)thiazole and its interaction with dienophiles, leading to the formation of various thiazole derivatives. This study highlights the chemical versatility and reactivity of 4-(Bromomethyl)thiazole in synthesizing different organic compounds (Al Hariri et al., 1997).

Thiazolium-ion Based Organic Ionic Liquids

- Study 2: Davis and Forrester (1999) explored the alkylation of thiazole compounds, leading to the creation of organic ionic liquids that can promote the benzoin condensation of benzaldehyde. This research indicates the potential of this compound derivatives in facilitating organic reactions (Davis & Forrester, 1999).

Synthesis and Antimicrobial Activity

- Study 3: Ateş et al. (2000) synthesized a range of 4-Carbethoxymethyl thiazoles and evaluated their antimicrobial activities. This study underscores the biomedical applications of thiazole derivatives in combating various microbial infections (Ateş et al., 2000).

Microwave-assisted Synthesis in Green Chemistry

- Study 4: Wagare et al. (2017) developed an environmentally friendly protocol for synthesizing 4-aryl-2-aminothiazoles, highlighting the role of this compound in green chemistry applications (Wagare et al., 2017).

Anticancer Potential of Thiazole Derivatives

- **Study11: Bhagat et al. (2021) delved into the synthesis and isolation of thiazole and 4-thiazolidinone derivatives, emphasizing their significant role in oncology. They highlighted the use of thiazole precursors in binding to cancer-specific protein targets, underscoring their potential in developing new anticancer pharmaceuticals (Bhagat et al., 2021).

Corrosion Inhibition Studies

- Study 8: Farahati et al. (2019) investigated the efficacy of thiazoles as corrosion inhibitors for copper in acidic environments. Their findings reveal the industrialapplication of this compound derivatives in protecting metal surfaces from corrosion, which is crucial in maintaining the integrity of industrial equipment (Farahati et al., 2019).

Quantum Chemical and Molecular Dynamics Studies

- Study 13: Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulations on thiazole derivatives, predicting their corrosion inhibition performances against iron. This research indicates the theoretical and computational potential of thiazole derivatives in understanding and enhancing their practical applications (Kaya et al., 2016).

Synthesis and Functionalization for Drug Discovery

- Study 14: Colella et al. (2018) presented a synthetic protocol for preparing thiazole derivatives, highlighting their importance in drug discovery programs. This study showcases the adaptability of this compound in synthesizing biologically relevant compounds (Colella et al., 2018).

Anticancer and Antioxidant Activities

- Study 19: Hussein and Al-lami (2022) synthesized new imidazo thiazole derivatives and evaluated their antioxidant and anticancer activities. This research further cements the role of thiazole derivatives, including this compound, in the development of potential anticancer therapies (Hussein & Al-lami, 2022).

Mecanismo De Acción

Target of Action

Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole compounds generally interact with their targets through various mechanisms, including donor-acceptor, nucleophilic, and oxidation reactions . These interactions can lead to changes in the physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

For instance, they can activate or inhibit certain pathways and enzymes, or stimulate or block receptors in biological systems .

Result of Action

Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting potential antitumor effects.

Safety and Hazards

Direcciones Futuras

Thiazole, the core structure of 4-(Bromomethyl)thiazole, is a versatile heterocycle found in the structure of many drugs in use as well as anticancer agents . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions .

Análisis Bioquímico

Biochemical Properties

4-(Bromomethyl)thiazole plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound’s bromomethyl group is reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or modification of protein function .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, it can modulate the expression of genes involved in cell cycle regulation and stress response .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to active sites of enzymes, leading to their inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites . This binding interaction can result in changes in gene expression and cellular signaling pathways, ultimately affecting cell function and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to accumulate in the mitochondria, where it can disrupt mitochondrial function and induce apoptosis .

Propiedades

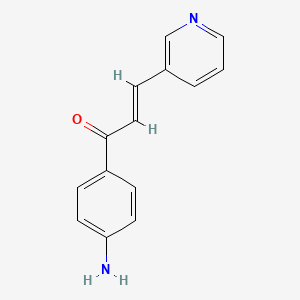

IUPAC Name |

4-(bromomethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c5-1-4-2-7-3-6-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQYITAZUKBNKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432513 | |

| Record name | 4-(bromomethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52829-53-5 | |

| Record name | 4-(bromomethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)

![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)